2-[4-(Benzyloxy)phenyl]ethyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]ethyl hexanoate is an organic compound with the molecular formula C20H26O3. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl hexanoate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethyl hexanoate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]ethyl hexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl hexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active phenyl ethyl alcohol derivative, which can further interact with molecular targets.
Comparison with Similar Compounds
2-[4-(Benzyloxy)phenyl]ethyl hexanoate can be compared with other similar compounds such as:
2-[4-(Benzyloxy)phenyl]ethanol: Lacks the hexanoate ester group, making it less hydrophobic and potentially less bioavailable.
Ethyl benzoate: Contains a benzoate ester group but lacks the benzyloxy and phenyl ethyl moieties, resulting in different chemical and biological properties.
Phenyl ethyl acetate: Similar ester structure but with an acetate group instead of hexanoate, affecting its reactivity and applications.
Properties
CAS No. |
794564-01-5 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)ethyl hexanoate |
InChI |
InChI=1S/C21H26O3/c1-2-3-5-10-21(22)23-16-15-18-11-13-20(14-12-18)24-17-19-8-6-4-7-9-19/h4,6-9,11-14H,2-3,5,10,15-17H2,1H3 |
InChI Key |
WQIUCGQRWFMMIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.